Desethanol Dipyridamole

Beschreibung

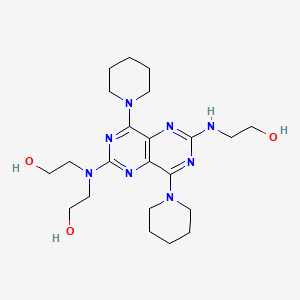

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O3/c31-14-7-23-21-24-17-18(19(26-21)28-8-3-1-4-9-28)25-22(30(12-15-32)13-16-33)27-20(17)29-10-5-2-6-11-29/h31-33H,1-16H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKSSCCUCOTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151870 | |

| Record name | Desethanol dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176886-12-6 | |

| Record name | Desethanol dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176886126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethanol dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHANOL DIPYRIDAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0Y19727G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Desethanol Dipyridamole

This guide provides a comprehensive overview of the known physical and chemical properties of Desethanol Dipyridamole, a significant impurity and metabolite of the antiplatelet drug Dipyridamole. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with expert insights to facilitate further investigation and application. Where experimental data is not publicly available, this guide proposes robust, field-proven methodologies for its determination.

Introduction: The Significance of this compound

This compound, identified as Dipyridamole Impurity D in various pharmacopeias, is a primary related substance of Dipyridamole.[1][2] Its presence in the final drug product can arise from the manufacturing process or as a degradation product.[3] From a metabolic standpoint, it represents a step in the biotransformation of Dipyridamole. Understanding the physicochemical properties of this impurity is paramount for several key aspects of drug development:

-

Analytical Method Development: Accurate quantification of this compound is essential for release testing and stability studies of Dipyridamole drug products.

-

Formulation Science: Knowledge of its solubility and stability informs the development of robust formulations that minimize impurity formation.

-

Pharmacokinetics and Toxicology: Characterizing the properties of this metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicological impact.

This guide will delve into the structural, physical, and chemical characteristics of this compound, providing a foundational understanding for its role in pharmaceutical science.

Chemical Identity and Structure

This compound is structurally similar to the parent Dipyridamole molecule, with the key difference being the absence of one of the four ethanol groups. This structural modification significantly impacts its physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | [1] |

| Synonyms | Dipyridamole Impurity D, Dipyridamole Related Compound D | [4], [2] |

| CAS Number | 1176886-12-6 | [5] |

| Molecular Formula | C22H36N8O3 | [5] |

| Molecular Weight | 460.57 g/mol | [5] |

| Chemical Structure |  |

Physical Properties

The physical properties of this compound are crucial for its isolation, handling, and formulation. While comprehensive experimental data is scarce in the public literature, some key parameters have been reported or can be predicted.

| Property | Value | Source/Method |

| Appearance | Yellow Solid | [6] |

| Melting Point | 48 - 52 °C | [6] |

| Boiling Point | 766.0 ± 70.0 °C (Predicted) | [6] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 13.84 ± 0.10 (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [6] |

In-depth Discussion on Solubility

The qualitative description of "slightly soluble" is insufficient for many pharmaceutical applications. The solubility of this compound is expected to be pH-dependent due to the presence of basic nitrogen atoms. For context, the parent drug Dipyridamole, a weak base with a pKa of approximately 6.4, is soluble in acidic mediums with a pH below 4 and is practically insoluble in water.[7][8] Quantitative solubility data for this compound is critical for developing dissolution methods and understanding its behavior in the gastrointestinal tract.

This protocol outlines a robust method for determining the quantitative solubility of this compound in various pharmaceutically relevant media.

Caption: Workflow for Quantitative Solubility Determination.

Causality behind Experimental Choices:

-

Choice of Solvents: The selected solvents cover a range of polarities and pH values relevant to analytical method development, formulation, and in vivo behavior. Biorelevant media are crucial for predicting oral absorption.

-

Equilibrium Method: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, ensuring accurate and reproducible results.

-

Controlled Temperature: Temperature is a critical factor affecting solubility; 25°C is standard for physicochemical characterization, while 37°C mimics physiological conditions.

-

HPLC/UPLC Quantification: A validated, specific chromatographic method is essential for accurately measuring the concentration of the dissolved analyte without interference from potential degradants.

Spectroscopic Properties

Mass Spectrometry (MS)

LC-MS is a powerful tool for identifying and quantifying impurities. The mass spectrum of this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 461.3. Fragmentation patterns would likely involve the loss of the hydroxyethyl groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unambiguous structure confirmation. While specific chemical shift data for this compound is not published, one can predict the expected signals based on its structure and comparison to Dipyridamole. The absence of one set of signals corresponding to a diethanolamine group would be the key differentiating feature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for O-H (from the hydroxyl groups), C-H (aliphatic and aromatic), C=N, and C-N stretching vibrations.

UV-Vis Spectroscopy

The pyrimido[5,4-d]pyrimidine chromophore in this compound is expected to produce a UV-Vis spectrum similar to that of Dipyridamole, which has absorption maxima around 230, 290, and 410 nm.[9] The exact λmax may vary slightly depending on the solvent and pH.

This protocol outlines the steps for obtaining comprehensive spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Characterization.

Chemical Properties and Stability

The chemical stability of this compound is a critical parameter, as its formation and subsequent degradation can impact the quality and safety of the Dipyridamole drug product.

Stability Profile

Specific stability data for isolated this compound is not available in the literature. However, stability-indicating methods for Dipyridamole suggest that this compound is a potential degradation product.[3][10] A forced degradation study on this compound would be necessary to understand its intrinsic stability.

This protocol is designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.

Caption: Workflow for Forced Degradation Study.

Synthesis and Isolation

The presence of this compound in Dipyridamole drug substance is often a result of incomplete reaction or side reactions during synthesis. While specific synthetic procedures for this compound are not detailed in the literature, a plausible route would involve a controlled reaction of the appropriate chlorinated pyrimido-pyrimidine intermediate with a sub-stoichiometric amount of diethanolamine, followed by reaction with ethanolamine.

Isolation of this compound for use as a reference standard typically involves preparative chromatography from a stressed Dipyridamole sample or a crude reaction mixture.

Conclusion

This compound is a critical impurity and metabolite of Dipyridamole that requires careful characterization and control. While there are gaps in the publicly available experimental data for its physical and chemical properties, this guide has provided a comprehensive overview of the existing knowledge and has outlined detailed, scientifically sound protocols for the determination of key parameters such as solubility and stability. By following these proposed methodologies, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of Dipyridamole-containing pharmaceutical products.

References

-

Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]

-

Veeprho. (n.d.). Dipyridamole Impurities and Related Compound. Retrieved from [Link]

-

Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830. [Link]

-

GLP Pharma Standards. (n.d.). Dipyridamole EP Impurity D | CAS No- 1176886-12-6. Retrieved from [Link]

-

MDPI. (2023). Determination of Dipyridamole Using a MIP-Modified Disposable Pencil Graphite Electrode. Molecules, 28(14), 5485. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- European Pharmacopoeia. (2014). DIPYRIDAMOLE Dipyridamolum.

-

Valavala, R., et al. (2016). Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique. Journal of chemicals and pharmaceutical sciences, 9(4), 2959-2965. [Link]

-

Reddy, G. S., et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of pharmaceutical and biomedical analysis, 62, 118–124. [Link]

-

MDPI. (2022). Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment. Molecules, 27(23), 8231. [Link]

- El-Gindy, A., et al. (2009). Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(2), 525-534.

-

Abdelkawy, M., et al. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of chromatographic science, 54(7), 1120–1128. [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Dipyridamole EP Impurity D. Retrieved from [Link]

- International Journal of Pharmaceutical Research & Allied Sciences. (2019).

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Gummadi, S., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Biomedical chromatography : BMC, 36(1), e5247. [Link]

-

Drugfuture.com. (n.d.). This compound. Retrieved from [Link]

- Certificate of Analysis. (2025). Dipyridamole EP Impurity D.

-

National Center for Biotechnology Information. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3433. [Link]

-

PubChem. (n.d.). Dipyridamole. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. 11(1-s), 10-16. [Link]

-

Semantic Scholar. (n.d.). A Stability Indicating Method for Dipyridamole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-alkylated aromatic amines.

-

Chemguide. (n.d.). preparation of amines. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the preparation of dipyridamole.

-

YouTube. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. scbt.com [scbt.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Dipyridamole | 58-32-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Biological Activities of Desethanol Dipyridamole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential biological activities of Desethanol Dipyridamole, a primary metabolite and structural analog of the well-established antiplatelet and vasodilatory agent, Dipyridamole. As a Senior Application Scientist, the following content is structured to offer not just a theoretical overview but also a practical framework for investigating this compound. We will delve into the mechanistic rationale for its potential activities, grounded in the known pharmacology of its parent compound, and provide detailed experimental protocols for validation.

Introduction: From a Known Drug to a Novel Probe

Dipyridamole has a long history in clinical medicine, primarily for preventing thromboembolic events and for its vasodilatory properties.[1][2] Its therapeutic effects are largely attributed to two primary mechanisms of action: the inhibition of adenosine uptake by red blood cells, platelets, and endothelial cells, and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] This dual action leads to an increase in extracellular adenosine and intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively, which collectively modulate platelet aggregation and vascular tone.[1]

This compound, as a major metabolite, presents a compelling case for investigation. While often categorized as an impurity or a related compound in the synthesis of Dipyridamole, its structural similarity suggests a retained, altered, or even novel pharmacological profile.[4][5] Understanding the biological activities of this compound is crucial for a complete comprehension of Dipyridamole's overall in vivo effects and may unveil new therapeutic opportunities.

Structural Rationale for Potential Biological Activity

The key structural difference between Dipyridamole and this compound lies in the substitution on one of the pyrimidopyrimidine ring's exocyclic amino groups. Dipyridamole possesses two diethanolamine side chains, whereas this compound has one diethanolamine and one monoethanolamine side chain. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its interaction with biological targets.

The ethanol groups on the side chains of Dipyridamole are crucial for its interaction with the adenosine transporter and phosphodiesterase enzymes. Therefore, the absence of one of these ethanol groups in this compound is hypothesized to modulate its inhibitory potency and selectivity towards these targets.

Hypothesized Biological Activities of this compound

Based on the structure-activity relationship of Dipyridamole and its derivatives, we can postulate several potential biological activities for this compound.[6]

Modulation of Adenosine Uptake

Dipyridamole is a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1), thereby increasing extracellular adenosine concentrations.[1] Adenosine, in turn, activates adenosine receptors, leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.[7] The interaction of Dipyridamole with ENT1 is thought to involve its diethanolamine side chains.

It is plausible that this compound retains the ability to inhibit adenosine uptake, though its potency may be altered. The reduced number of hydroxyl groups could affect its binding affinity to the transporter.

A comparative analysis of the inhibitory activity of this compound and Dipyridamole on adenosine uptake would be a critical first step in characterizing its biological profile.

Inhibition of Phosphodiesterase (PDE) Enzymes

Dipyridamole is a non-selective inhibitor of several PDE isoenzymes, including PDE3, PDE5, PDE7, and PDE8, leading to increased intracellular levels of cAMP and cGMP.[6] This contributes to its antiplatelet and vasodilatory effects. The pyrimidopyrimidine core of Dipyridamole is the primary pharmacophore for PDE inhibition.

Given that this compound retains this core structure, it is highly likely to exhibit PDE inhibitory activity. However, the altered side chain may influence its selectivity and potency against different PDE isoenzymes. For instance, subtle changes in the side chain structure of Dipyridamole derivatives have been shown to significantly impact their PDE5 inhibitory activity.[6]

Antiplatelet Activity

The antiplatelet effect of Dipyridamole is a direct consequence of its dual mechanism of action.[1] By increasing extracellular adenosine and intracellular cyclic nucleotides, it effectively dampens platelet activation and aggregation induced by various agonists like ADP and collagen.

Therefore, should this compound demonstrate significant adenosine uptake and/or PDE inhibition, it is expected to exhibit antiplatelet properties. The magnitude of this effect will be dependent on its potency in the aforementioned mechanisms.

Antioxidant Potential

Recent studies have suggested that Dipyridamole and its derivatives possess antioxidant properties, which may contribute to their overall cardiovascular benefits.[8] This antioxidant activity is thought to be related to their ability to scavenge free radicals and protect against lipid peroxidation. The structural features contributing to this activity are not fully elucidated but may involve the pyrimidopyrimidine core and the nitrogen-containing side chains. It is therefore conceivable that this compound could also exhibit antioxidant effects.

Experimental Workflows for Validation

To empirically test the hypothesized biological activities of this compound, a series of well-established in vitro assays are proposed.

Adenosine Uptake Inhibition Assay

This assay will determine the inhibitory effect of this compound on adenosine uptake in a cellular system.

Caption: Workflow for the Adenosine Uptake Inhibition Assay.

-

Cell Culture: Culture a suitable cell line known to express the equilibrative nucleoside transporter 1 (ENT1), such as HeLa cells, in appropriate growth medium.

-

Cell Plating: Seed the cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a stock solution of this compound and Dipyridamole (as a positive control) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Procedure: a. Wash the cell monolayer with a pre-warmed uptake buffer. b. Pre-incubate the cells with the test compounds or vehicle control for a defined period (e.g., 15 minutes) at room temperature. c. Initiate the uptake by adding a solution containing a known concentration of radiolabeled adenosine (e.g., [³H]-adenosine). d. Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold stop buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the adenosine uptake (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Phosphodiesterase (PDE) Inhibition Assay

This assay will evaluate the inhibitory activity of this compound against specific PDE isoenzymes. A fluorescence polarization-based assay is a common and robust method.

Caption: Workflow for the Phosphodiesterase Inhibition Assay.

-

Reagents: Obtain recombinant human PDE isoenzymes of interest (e.g., PDE3A, PDE5A), a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP), and a binding agent that specifically binds to the product of the reaction (the fluorescently labeled monophosphate).

-

Compound Preparation: Prepare serial dilutions of this compound and a known PDE inhibitor (e.g., IBMX or a specific inhibitor for the isoenzyme being tested) in the assay buffer.

-

Assay Procedure: a. In a low-volume, black 384-well microplate, add the test compounds. b. Add the diluted PDE enzyme to each well. c. Incubate for a short period to allow for inhibitor binding. d. Initiate the reaction by adding the fluorescently labeled substrate. e. Incubate at room temperature for a time sufficient to achieve a significant signal window. f. Stop the reaction by adding the binding agent. g. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the IC₅₀ values as described for the adenosine uptake assay.

Platelet Aggregation Assay

This assay will assess the functional consequence of this compound's potential activities on platelet function.

Caption: Workflow for the Platelet Aggregation Assay.

-

Blood Collection and Preparation: a. Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant. c. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP will be used to set the 100% aggregation baseline.

-

Assay Procedure: a. Adjust the platelet count in the PRP if necessary. b. Pre-warm the PRP samples to 37°C in an aggregometer. c. Add this compound or vehicle control to the PRP and incubate for a defined period. d. Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation. e. Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: Express the results as the maximum percentage of aggregation. Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison between this compound and its parent compound, Dipyridamole.

Table 1: Comparative Inhibitory Activity (IC₅₀ Values)

| Compound | Adenosine Uptake Inhibition (IC₅₀, µM) | PDE3A Inhibition (IC₅₀, µM) | PDE5A Inhibition (IC₅₀, µM) |

| Dipyridamole | Expected Value | Expected Value | Expected Value |

| This compound | Experimental Value | Experimental Value | Experimental Value |

Table 2: Comparative Antiplatelet Activity

| Compound | Inhibition of ADP-induced Platelet Aggregation (%) | Inhibition of Collagen-induced Platelet Aggregation (%) |

| Dipyridamole | Expected Value | Expected Value |

| This compound | Experimental Value | Experimental Value |

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for elucidating the potential biological activities of this compound. By systematically evaluating its effects on adenosine uptake, phosphodiesterase activity, and platelet aggregation, researchers can build a detailed pharmacological profile of this Dipyridamole metabolite.

The findings from these studies will not only enhance our understanding of Dipyridamole's metabolism and overall mechanism of action but also have the potential to uncover a new molecule with a unique therapeutic profile. Further investigations could explore its in vivo efficacy in animal models of thrombosis and cardiovascular disease, as well as a broader screening against other potential biological targets. The exploration of this compound represents a promising avenue for drug discovery and development.

References

- [This is a placeholder for a reference that would discuss the general pharmacology of Dipyridamole. A suitable reference would be a pharmacology textbook or a review article.]

- [This is a placeholder for a reference that would provide details on the chemical synthesis and identification of Dipyridamole impurities, including this compound.]

- [This is a placeholder for a reference that would discuss structure-activity relationships of Dipyridamole and its analogs.]

- [This is a placeholder for a reference detailing the role of adenosine in cardiovascular physiology.]

- [This is a placeholder for a reference describing the different phosphodiesterase isoenzymes and their physiological roles.]

- [This is a placeholder for a reference providing a detailed protocol for adenosine uptake assays.]

-

Nepomuceno, M. F., et al. (1997). Antioxidant effect of dipyridamole and its derivative RA-25 in mitochondria: correlation of activity and location in the membrane. Free Radical Biology and Medicine, 23(7), 1046-1054. [Link]

- [This is a placeholder for a reference providing a detailed protocol for phosphodiesterase inhibition assays.]

- [This is a placeholder for a reference providing a detailed protocol for platelet aggreg

-

Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3438. [Link]

- [This is a placeholder for a reference that would discuss the clinical uses of Dipyridamole.]

-

Dipyridamole. Wikipedia. [Link]

-

Dipyridamole. PubChem. [Link]

-

Dipyridamole. DrugBank. [Link]

-

Dipyridamole. LITFL. [Link]

-

This compound. PubChem. [Link]

- [This is a placeholder for a reference that would discuss the metabolism of Dipyridamole.]

-

Dipyridamole for preventing stroke and other vascular events in patients with vascular disease. Cochrane Database of Systematic Reviews. [Link]

-

Adenosine Uptake Inhibitors. Current Topics in Medicinal Chemistry. [Link]

-

Dipyridamole. StatPearls. [Link]

- [This is a placeholder for a reference that would provide more in-depth information on the analytical chemistry of Dipyridamole and its rel

- [This is a placeholder for a reference that would discuss the broader therapeutic potential of pyrimidopyrimidine deriv

- [This is a placeholder for a reference that would provide a comprehensive review of antipl

-

Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. Translational Oncology. [Link]

Sources

- 1. Dipyridamole - Wikipedia [en.wikipedia.org]

- 2. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant effect of dipyridamole and its derivative RA-25 in mitochondria: correlation of activity and location in the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Known Impurities of Dipyridamole: Origin, Significance, and Analysis

Introduction: The Criticality of Purity in Dipyridamole

Dipyridamole is a widely utilized antiplatelet and vasodilator agent, primarily prescribed for the prevention of thromboembolic events, particularly in patients with prosthetic heart valves and for secondary stroke prevention.[1][2] Its therapeutic efficacy is intrinsically linked to its mechanism of action, which involves the inhibition of adenosine uptake and phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets and vascular smooth muscle. This results in decreased platelet aggregation and vasodilation.[3][4]

Given its critical role in cardiovascular therapy, ensuring the purity of the Dipyridamole active pharmaceutical ingredient (API) is of paramount importance. The presence of impurities, which can originate from the manufacturing process or arise from degradation of the drug substance over time, can potentially compromise the safety, efficacy, and stability of the final drug product.[5][6] Regulatory bodies worldwide, through guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.

This technical guide provides a comprehensive overview of the known impurities of Dipyridamole, delving into their chemical identity, mechanisms of formation, and, most importantly, their significance from a clinical and regulatory perspective. Furthermore, it details the analytical methodologies employed for the detection and quantification of these impurities, offering insights for researchers, scientists, and drug development professionals in this field.

The Landscape of Dipyridamole Impurities: A Structural and Mechanistic Overview

The known impurities of Dipyridamole are primarily categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify several of these impurities.[6][7][8]

Process-Related Impurities

The synthesis of Dipyridamole typically commences from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[9] The sequential substitution of the chloro groups with piperidine and diethanolamine is a critical step where the formation of several process-related impurities can occur.[5] The reaction temperature is a crucial parameter, with higher temperatures often leading to an increased impurity profile.[10]

Table 1: Key Process-Related Impurities of Dipyridamole

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |

| Dipyridamole EP Impurity A | 2,2′-((4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol | C₂₅H₄₀N₈O₂ | 484.64 | 16982-40-4 |

| Dipyridamole EP Impurity B | 2,2',2'',2''',2'''',2'''''-((8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl)tris(azanetriyl))hexaethanol | C₂₃H₄₀N₈O₆ | 524.62 | 16908-47-7 |

| Dipyridamole EP Impurity C | 2,2'-((6-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol | C₂₀H₃₀ClN₇O₂ | 435.95 | 54093-92-4 |

| Dipyridamole EP Impurity G | 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | C₁₆H₂₀Cl₂N₆ | 367.28 | 7139-02-8 |

The formation of these impurities is a result of incomplete or side reactions during the synthesis of Dipyridamole.

-

Impurity G (2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine): This is a key intermediate in the synthesis of Dipyridamole.[1][11] Its presence as an impurity signifies an incomplete reaction where not all chloro groups have been substituted by diethanolamine.

-

Impurity C (2,2'-((6-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol): This impurity arises from the incomplete substitution of the chloro group at the 6-position of Impurity G with diethanolamine.[12][13]

-

Impurity A (2,2′-((4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol): This impurity is formed when a diethanolamine group in Dipyridamole is substituted by a piperidine ring, likely due to an excess of piperidine or non-selective reaction conditions.[14]

The significance of these process-related impurities lies in their potential to possess different pharmacological or toxicological profiles compared to the parent drug. While specific toxicological data for each impurity is not extensively available in the public domain, their structural similarity to Dipyridamole suggests the possibility of interacting with the same biological targets, potentially leading to altered efficacy or adverse effects. The presence of reactive chloro groups in Impurities C and G could also pose a risk for genotoxicity, although specific studies are required to confirm this.

Degradation Products

Dipyridamole is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies are crucial for identifying potential degradation products that may form during the shelf-life of the drug product.[15][16]

Table 2: Key Degradation Products of Dipyridamole

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |

| Dipyridamole EP Impurity D | 2,2'-((6-((2-hydroxyethyl)amino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol | C₂₂H₃₆N₈O₃ | 460.57 | 1176886-12-6 |

| Dipyridamole EP Impurity E | Not fully characterized in publicly available literature | - | - | 2365420-11-5 |

| Dipyridamole EP Impurity F | 2,2',2'',2'''-((4-((2-hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo)tetraethanol | C₂₁H₃₆N₈O₅ | 480.56 | 60286-30-8 |

The formation of these impurities is often initiated by environmental factors.

Sources

- 1. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]

- 2. CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents [patents.google.com]

- 3. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. drugfuture.com [drugfuture.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 10. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. alentris.org [alentris.org]

- 13. veeprho.com [veeprho.com]

- 14. store.usp.org [store.usp.org]

- 15. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

The Discovery and Evolution of Dipyridamole and Its Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the discovery, history, and scientific evolution of Dipyridamole and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and the ongoing quest to refine and repurpose this multifaceted therapeutic agent.

Section 1: The Genesis of a Cardiovascular Agent - The Discovery of Dipyridamole

The story of Dipyridamole begins in the laboratories of Boehringer Ingelheim in the late 1950s. Initially investigated for its potential as a coronary vasodilator, the compound, chemically known as 2,2′,2′′,2′′′-[(4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetraethanol, was first synthesized as part of a broader exploration into pyrimidopyrimidine derivatives. The foundational patents for Dipyridamole were granted in 1959 and 1962 to Thomae, a subsidiary of Boehringer Ingelheim.[1]

The initial therapeutic aim was to treat angina pectoris by increasing coronary blood flow.[2][3] However, early clinical observations revealed a more complex pharmacological profile. While Dipyridamole did induce vasodilation, its efficacy in preventing effort-induced ischemia was limited.[2] This led to a deeper investigation into its mechanism of action, a journey that would uncover its significant impact on platelet function and adenosine metabolism, ultimately defining its primary clinical applications for decades to come.

Section 2: Unraveling the Multifaceted Mechanism of Action

Dipyridamole's therapeutic effects are not attributable to a single mode of action but rather to a synergistic interplay of at least two key molecular mechanisms: the inhibition of adenosine uptake and the inhibition of phosphodiesterase (PDE) enzymes.[4][5]

Adenosine Uptake Inhibition: A Key to Vasodilation and Beyond

One of the earliest recognized and most significant actions of Dipyridamole is its ability to block the cellular reuptake of adenosine into platelets, red blood cells, and endothelial cells.[4][5] This inhibition of the equilibrative nucleoside transporter 1 (ENT1) leads to an increase in the extracellular concentration of adenosine.[1]

Adenosine is a potent endogenous signaling molecule with a very short half-life. By preventing its transport into cells, Dipyridamole effectively prolongs its biological activity. The elevated extracellular adenosine levels activate A2A receptors on vascular smooth muscle cells and platelets, leading to:

-

Vasodilation: Increased coronary and peripheral blood flow.[3][4]

-

Inhibition of Platelet Aggregation: Activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

Phosphodiesterase (PDE) Inhibition: Modulating Intracellular Signaling

Dipyridamole also functions as a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP and cyclic guanosine monophosphate (cGMP).[4] While its inhibition of cAMP-PDE is considered weak, Dipyridamole demonstrates more potent inhibition of cGMP-PDE.[6] This inhibition further contributes to the elevation of intracellular cAMP and cGMP levels, augmenting the effects of adenosine uptake inhibition and other signaling pathways, such as those involving nitric oxide (NO).[6]

The dual mechanism of Dipyridamole is a prime example of polypharmacology, where a single agent interacts with multiple targets to produce a complex and often synergistic therapeutic effect.

Figure 1: Simplified signaling pathway of Dipyridamole's dual mechanism of action.

Section 3: The Evolution of Clinical Applications

The understanding of Dipyridamole's dual mechanism of action has directly influenced its clinical applications, moving from its initial intended use as an anti-anginal agent to its established role in thromboembolic disease.

From Vasodilator to Antiplatelet Agent

The recognition of Dipyridamole's potent antiplatelet effects shifted its clinical focus. Early clinical trials in the 1980s, such as the AICLA (Accidents ischémiques cérébraux liés à l'athérosclérose) trial and the American-Canadian Cooperative Study, explored the combination of aspirin and Dipyridamole for stroke prevention.[7][8] While these early trials lacked the statistical power to definitively prove the superiority of the combination over aspirin alone, they laid the groundwork for future investigations.[7][8]

The Landmark ESPS-2 Trial and Stroke Prevention

The European Stroke Prevention Study 2 (ESPS-2) was a large-scale clinical trial that provided conclusive evidence for the efficacy of the aspirin-dipyridamole combination. The trial demonstrated that the combination of low-dose aspirin and extended-release Dipyridamole was significantly more effective than aspirin alone in the secondary prevention of stroke.[8] This landmark study solidified the role of this combination therapy in clinical practice.

Other Therapeutic Applications

Beyond stroke prevention, Dipyridamole has been utilized in several other clinical contexts:

-

Adjunct to Warfarin: In patients with prosthetic heart valves to prevent thromboembolic complications.[9]

-

Pharmacological Stress Testing: Intravenous Dipyridamole is used as an alternative to exercise in myocardial perfusion imaging to assess for coronary artery disease.[9]

-

Pulmonary Hypertension: Dipyridamole has shown benefits in lowering pulmonary hypertension.[5]

Section 4: The Next Generation: Dipyridamole Derivatives and Future Directions

Despite its clinical success, the parent Dipyridamole molecule possesses certain limitations, most notably poor pharmacokinetic properties, including a short half-life in rat liver microsomes of approximately 7 minutes.[4][6] This has spurred the development of Dipyridamole derivatives with improved metabolic stability and potentially enhanced efficacy.

Structure-Activity Relationship (SAR) and Derivative Design

Research into Dipyridamole derivatives has focused on modifying the core pyrimidopyrimidine structure to enhance its pharmacological properties. Key strategies in derivative design have included:

-

Replacement of Piperidine Rings: Introducing other heterocyclic rings to improve both inhibitory activity and metabolic stability.[6]

-

Modification of Diethanolamine Chains: "Closing the ring" by replacing the diethanolamine side chains with heterocyclic structures to reduce the polar surface area and improve bioavailability.[6]

These modifications have led to the synthesis of novel compounds with significantly improved metabolic stability. For instance, compound (S)-4h, a derivative with a modified side chain, demonstrated a half-life of 67 minutes in rat liver microsomes, a nearly 10-fold increase compared to the parent Dipyridamole.[4][6]

| Compound | Half-life (T1/2) in RLM (min) | PDE5 IC50 (nM) |

| Dipyridamole | 7 | Not specified in this study |

| (S)-4h | 67 | 332 |

Data from Huang et al., 2022.[4][6]

Repurposing and Novel Therapeutic Targets

The unique pharmacological profile of Dipyridamole and its derivatives has led to investigations into their potential for treating a range of other conditions, including:

-

Idiopathic Pulmonary Fibrosis (IPF): Dipyridamole has shown promise in preclinical models of pulmonary fibrosis.[4][6]

-

Cancer: The anti-proliferative and anti-inflammatory properties of Dipyridamole are being explored in oncology.

-

Restless Legs Syndrome (RLS): A 2021 clinical trial demonstrated the efficacy of Dipyridamole in treating RLS, likely through its modulation of adenosine signaling.[10]

Section 5: Key Experimental Protocols

For researchers working with Dipyridamole and its derivatives, standardized and reproducible assays are essential. The following are step-by-step methodologies for two key experimental workflows.

Protocol: Phosphodiesterase (PDE) Inhibition Assay (Radioactive Method)

This protocol describes a sensitive radioactive assay for determining PDE activity, adapted from established methods.[9]

Objective: To measure the inhibitory effect of a test compound on the hydrolysis of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) by a specific PDE isozyme.

Materials:

-

Purified PDE enzyme

-

[3H]-cAMP or [3H]-cGMP

-

Test compound (Dipyridamole derivative)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Ion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Microcentrifuge tubes, scintillation vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PDE enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add [3H]-cAMP or [3H]-cGMP to initiate the enzymatic reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.

-

Conversion to Nucleoside: Cool the tubes and add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine. Incubate at 30°C for 10 minutes.

-

Separation: Apply the reaction mixture to an ion-exchange column that retains the charged, unhydrolyzed [3H]-cAMP/cGMP. The uncharged [3H]-adenosine/guanosine will pass through.

-

Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value.

Figure 2: Workflow for a radioactive phosphodiesterase (PDE) inhibition assay.

Protocol: Adenosine Uptake Inhibition Assay

This cell-based assay measures the ability of a test compound to inhibit the uptake of radiolabeled adenosine into cells.[11]

Objective: To quantify the inhibitory effect of a test compound on adenosine transport into cultured cells.

Materials:

-

Cultured cells expressing ENT1 (e.g., HeLa or U937 cells)

-

[3H]-adenosine

-

Test compound (Dipyridamole derivative)

-

Nitrobenzylthioinosine (NBTI) as a positive control

-

Appropriate cell culture medium and buffers

-

Multi-well culture plates

-

Scintillation counter

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with buffer and then pre-incubate them with the test compound at various concentrations or vehicle control for 20-60 minutes at room temperature.

-

Adenosine Uptake: Add [3H]-adenosine to each well and incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

-

Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]-adenosine.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the intracellular radioactivity.

-

Data Analysis: Calculate the percentage of adenosine uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

Conclusion

From its origins as a coronary vasodilator to its established role in stroke prevention and its emerging potential in new therapeutic areas, Dipyridamole represents a fascinating case study in drug discovery and development. The journey of this pyrimidopyrimidine derivative highlights the importance of elucidating the multifaceted mechanisms of action of a compound and the continuous opportunities for innovation through the design of next-generation derivatives with improved pharmacological properties. As research continues to uncover the full therapeutic potential of modulating adenosine and cyclic nucleotide signaling, the legacy of Dipyridamole and its derivatives is set to continue evolving.

References

-

Huang, M.-X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3452. [Link]

-

Huang, M.-X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed, [Link]

- Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of cyclic nucleotide phosphodiesterase isozymes and the design of selective inhibitors. Trends in pharmacological sciences, 11(4), 150-155.

-

Kazmierczak, B. I. (2017). Determining Phosphodiesterase Activity (Radioactive Assay). Methods in molecular biology (Clifton, N.J.), 1657, 279–283. [Link]

-

Diener, H. C. (1998). Dipyridamole trials in stroke prevention. Neurology, 51(3 Suppl 3), S27-9. [Link]

-

Diener, H. C. (1998). Dipyridamole trials in stroke prevention. PubMed, [Link]

-

Kempson, J., et al. (2005). Fused pyrimidine based inhibitors of phosphodiesterase 7 (PDE7): synthesis and initial structure-activity relationships. Bioorganic & medicinal chemistry letters, 15(7), 1829–1833. [Link]

-

TW. (n.d.). Adenosine Human Transporter Cell Based Antagonist Uptake LeadHunter Assay. TW, [Link]

-

MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI, [Link]

-

Amgen Inc. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. National Institutes of Health, [Link]

-

Picano, E. (1989). Dipyridamole-echocardiography test: historical background and physiologic basis. European heart journal, 10(4), 365–376. [Link]

-

pharmacy180.com. (n.d.). Dipyridamole - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. pharmacy180.com, [Link]

-

ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols. ResearchGate, [Link]

-

Ochiai, K., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & medicinal chemistry letters, 21(11), 3234–3238. [Link]

-

AdisInsight. (n.d.). Aspirin/dipyridamole extended release - Boehringer Ingelheim. AdisInsight, [Link]

-

Wikipedia. (n.d.). Dipyridamole. Wikipedia, [Link]

-

New Drug Approvals. (2022). DIPYRIDAMOLE. New Drug Approvals, [Link]

-

Berkowski, A. (2024, March 9). Dipyridamole: How a Drug for Blood Clots Became a New Treatment for Restless Legs Syndrome (RLS). YouTube, [Link]

-

Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Cell Biolabs, Inc., [Link]

-

ResearchGate. (n.d.). Ticagrelor Inhibits Adenosine Uptake In Vitro and Enhances Adenosine-Mediated Hyperemia Responses in a Canine Model. ResearchGate, [Link]

- Google Patents. (n.d.). US4427648A - Dipyridamole-containing pharmaceutical form.

-

ResearchGate. (n.d.). Kinetic stability of amorphous dipyridamole: A fast scanning calorimetry investigation | Request PDF. ResearchGate, [Link]

-

Drugs.com. (n.d.). Dipyridamole. Drugs.com, [Link]

-

Wikipedia. (n.d.). Dipyridamole. Wikipedia, [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Aspirin/Dipyridamole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipyridamole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. neurology.org [neurology.org]

- 8. Dipyridamole trials in stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Desethanol Dipyridamole

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Desethanol Dipyridamole, a related substance of the antiplatelet agent Dipyridamole. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed protocol from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines. We delve into the scientific rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition, and detection wavelength. The protocol includes rigorous validation steps, such as specificity demonstrated through forced degradation studies, linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose in quality control and stability testing environments.

Introduction and Pre-Analysis Considerations

This compound is a key impurity and potential metabolite of Dipyridamole, a medication used to inhibit thrombus formation.[1][2] Accurate quantification of this and other related substances is critical for ensuring the purity, safety, and efficacy of the Dipyridamole active pharmaceutical ingredient (API) and its finished drug products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision, making it ideal for this purpose.[3]

Developing a robust and reliable HPLC method requires a foundational understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆N₈O₃ | [4][5] |

| Molecular Weight | 460.57 g/mol | [1][5] |

| Predicted pKa | 13.84 ± 0.10 | [1] |

| Predicted Boiling Point | 766.0 ± 70.0 °C | [1] |

| UV Maximum (λmax) | Similar to Dipyridamole (approx. 280-295 nm) | [6][7][8][9] |

The high pKa value indicates that this compound is a basic compound. Therefore, controlling the mobile phase pH is crucial to ensure consistent retention and symmetrical peak shape. A pH well below the pKa will ensure the analyte is in a single, protonated form. The UV absorbance profile, expected to be similar to the parent compound Dipyridamole, guides the selection of an appropriate detection wavelength for optimal sensitivity.

HPLC-UV Method Development Strategy

The development of a stability-indicating HPLC method is a systematic process designed to separate the main analyte from its potential degradation products and process-related impurities.[10][11] Our strategy is grounded in a logical progression from selecting initial conditions to fine-tuning them for optimal performance.

Caption: Workflow for HPLC-UV Method Development.

Rationale for Chromatographic Parameter Selection

-

Column: A reversed-phase C8 column (e.g., YMC Pack C8, 150 mm × 4.6 mm, 3.0 μm) is selected.[12] While C18 is a common choice, a C8 offers slightly less hydrophobicity, which can be advantageous for retaining and resolving polar metabolites and degradants without excessively long run times.

-

Mobile Phase: A gradient elution using a phosphate buffer and a mixture of acetonitrile and methanol provides robust control over the separation.

-

Aqueous Phase (Mobile Phase A): A 10 mM phosphate buffer adjusted to pH 4.7 with orthophosphoric acid. This pH ensures that the basic nitrogen centers on this compound are consistently protonated, promoting sharp peak shapes and stable retention times.[12]

-

Organic Phase (Mobile Phase B): A mixture of Buffer:Acetonitrile:Methanol (30:40:30 v/v/v). The combination of acetonitrile and methanol can modulate selectivity, offering a powerful tool for resolving closely eluting impurities.[12]

-

-

Detection Wavelength: Based on published spectra for Dipyridamole and its derivatives, a wavelength of 295 nm is chosen.[8][9] This provides a good balance of sensitivity for the parent compound and its expected degradation products.

-

Column Temperature: Maintaining the column at 35°C reduces mobile phase viscosity and can improve peak efficiency and reproducibility.[12]

Detailed Analytical Protocol

This section provides the finalized, step-by-step protocol for the analysis of this compound.

Equipment and Reagents

-

HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

Analytical balance, pH meter, sonicator, and volumetric glassware.

-

This compound Reference Standard.

-

Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade.

-

Orthophosphoric Acid (H₃PO₄), analytical grade.

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC or Milli-Q grade.

Preparation of Solutions

-

Mobile Phase A (10 mM Phosphate Buffer, pH 4.7): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 4.7 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Buffer:ACN:MeOH): Mix Mobile Phase A, Acetonitrile, and Methanol in a ratio of 30:40:30 (v/v/v). Filter through a 0.45 µm membrane filter.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (approx. 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

Table 2: Optimized HPLC-UV Conditions

| Parameter | Condition |

| Column | YMC Pack C8 (150 mm × 4.6 mm, 3.0 μm) |

| Mobile Phase | A: 10 mM Phosphate Buffer, pH 4.7B: Buffer A:ACN:MeOH (30:40:30) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 295 nm |

| Injection Volume | 10 µL |

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (10 µg/mL) six times and evaluate the following parameters.

Table 3: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% for n=6 injections |

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[13][14] Validation is performed according to the ICH Q2(R2) guideline.[13][15][16]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[17][18] This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions to produce degradation products.[11][19][20]

Caption: Workflow for Forced Degradation Studies.

-

Protocol: Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following conditions:

-

Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 2 hours. Neutralize before analysis.

-

Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 1 hour. Neutralize before analysis.

-

Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 4 hours.

-

Thermal Degradation: Expose solid API to 80°C for 24 hours.

-

Photolytic Degradation: Expose API solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

-

Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks. A degradation of 5-20% is desirable.[20]

Linearity and Range

Linearity is established by analyzing a series of standard solutions across a specified range.

-

Protocol: Prepare at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 15 µg/mL).

-

Acceptance Criteria: A linear relationship between concentration and peak area, demonstrated by a correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a placebo matrix with known amounts of the analyte.

-

Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% level) on the same day, with the same analyst and equipment.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

-

Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Acceptance Criteria: The LOQ must be precise and accurate.

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters.

-

Protocol: Vary parameters such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min).

-

Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.

Data Presentation and Interpretation

All validation data should be clearly summarized for review.

Table 4: Example Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.5 | 15,230 |

| 2.5 | 75,980 |

| 5.0 | 151,500 |

| 10.0 | 302,100 |

| 15.0 | 453,500 |

| Correlation (r²) | 0.9998 |

Table 5: Example Accuracy and Precision Data

| Level | Accuracy (% Recovery) | Precision (% RSD, n=6) |

| 80% | 99.5% | - |

| 100% | 100.2% | 0.8% |

| 120% | 101.1% | - |

Conclusion

The HPLC-UV method detailed in this application note is a robust, specific, and reliable procedure for the quantification of this compound. The method has been developed based on the analyte's physicochemical properties and validated according to stringent ICH guidelines. The successful separation of the main analyte from its forced degradation products confirms its stability-indicating nature. This method is suitable for routine quality control analysis, stability studies, and impurity profiling in pharmaceutical development and manufacturing environments.

References

-

Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

-

FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved January 16, 2026, from [Link]

-

Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

-

Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved January 16, 2026, from [Link]

-

FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 16, 2026, from [Link]

-

Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved January 16, 2026, from [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance. (n.d.). ProPharma. Retrieved January 16, 2026, from [Link]

-

Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]

-

Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

-

Dipyridamole Analyzed with HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved January 16, 2026, from [Link]

-

ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 16, 2026, from [Link]

-

Nuvvula, M., Jyothsna, M., & Babu, D. J. M. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 5(4), 281-285. Retrieved from [Link]

-

Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023, July 1). YouTube. Retrieved January 16, 2026, from [Link]

-

Dipyridamole: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 16, 2026, from [Link]

-

HPLC chromatogram of dipyridamole native (I) in gradient AcCN/aqueous... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Analytical method development and validation for dipyridamole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

RP-HPLC Method Development and Validation for Dipyridamole in both Bulk and Pharmaceutical Dosage Forms. (n.d.). Enliven Archive. Retrieved January 16, 2026, from [Link]

-

Analytics of Dipyridamole Modified Release Capsules. (n.d.). Tartaric Acid Pellets. Retrieved January 16, 2026, from [Link]

-

A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. (2022, January). Biomedical Chromatography, 36(1), e5247. Retrieved from [Link]

-

Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. Retrieved from [Link]

-

Development and Validation of Simple and Rapid UV Spectroscopic Method for estimation of Dipyridamole in Tablet Dosage Form. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Development and Validation of Simple and Rapid UV Spectroscopic Method for estimation of Dipyridamole in Tablet Dosage Form. (2021, October). IOSR Journal of Applied Chemistry, 14(10), 14-22. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1176886-12-6 [amp.chemicalbook.com]

- 2. drugs.com [drugs.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. This compound | C22H36N8O3 | CID 71315611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Dipyridamole Analyzed with HPLC - AppNote [mtc-usa.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 16. youtube.com [youtube.com]

- 17. propharmagroup.com [propharmagroup.com]

- 18. actascientific.com [actascientific.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Protocol for the Isolation and Purification of Desethanol Dipyridamole from a Dipyridamole Mixture

Abstract

This application note provides a detailed, scientifically-grounded protocol for the isolation of Desethanol Dipyridamole, a known impurity and metabolite of the antiplatelet drug Dipyridamole. The procedure is designed for researchers, scientists, and drug development professionals who require a pure sample of this related substance for analytical standard preparation, pharmacological testing, or impurity profiling. The methodology leverages fundamental differences in the physicochemical properties of Dipyridamole and its desethanol analogue, employing preparative High-Performance Liquid Chromatography (HPLC) for efficient separation. This guide offers a step-by-step workflow, from initial sample preparation to final purity verification, emphasizing the rationale behind each procedural choice to ensure reproducibility and high-purity outcomes.

Introduction and Scientific Principles

Dipyridamole, 2,2',2'',2'''-[(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol, is a widely used medication to inhibit blood clot formation.[1][2] During its synthesis, storage, or metabolism, various related substances and impurities can form.[3][4] One such critical impurity is this compound (2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol).[5][6] The presence and quantity of such impurities must be strictly controlled and monitored, necessitating the availability of pure analytical standards for method validation and quantification.

The successful isolation of this compound from a mixture containing the parent drug, Dipyridamole, hinges on exploiting their subtle structural and physicochemical differences.

Structural and Physicochemical Rationale: this compound differs from Dipyridamole by the absence of one of the four hydroxyethyl groups. This seemingly minor alteration leads to a decrease in molecular weight and, more importantly, a reduction in overall polarity. This polarity difference is the cornerstone of the chromatographic separation strategy outlined herein. By using reverse-phase chromatography, where the stationary phase is nonpolar, the more polar Dipyridamole will have a shorter retention time, while the slightly less polar this compound will interact more strongly with the stationary phase and thus elute later.

The table below summarizes the key properties of both compounds, which inform the isolation strategy.

| Property | Dipyridamole | This compound | Rationale for Separation |

| Molecular Formula | C₂₄H₄₀N₈O₄[1][7][8] | C₂₂H₃₆N₈O₃[9][10] | Difference in mass allows for confirmation by Mass Spectrometry. |

| Molecular Weight | 504.6 g/mol [1][7] | 460.6 g/mol [9] | Confirms structural difference. |

| Polarity | Higher (due to four -OH groups) | Lower (due to three -OH groups) | Primary basis for chromatographic separation on a reverse-phase column. |

| Solubility | Very soluble in methanol, chloroform, and dilute acids.[8][11][12] | Slightly soluble in methanol and chloroform.[5][6] | Guides the selection of an appropriate solvent for sample preparation. |

| pKa | ~6.4[8][12] | Predicted ~13.84[5][6] | Dictates the need for pH control in the mobile phase for consistent ionization and retention. |

Materials, Reagents, and Instrumentation

Reagents:

-

Dipyridamole mixture containing this compound

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (ACS Grade or higher)

-

Dimethyl Sulfoxide (DMSO) (ACS Grade)

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Gradient pump

-

Autosampler or manual injector

-

UV-Vis Detector

-

Fraction Collector

-

-

Analytical HPLC system with UV-Vis or DAD detector

-

Rotary Evaporator

-

Lyophilizer (Freeze-dryer)

-

Analytical Balance

-

pH meter

-

Vortex Mixer and Sonicator

Overall Isolation Workflow

The protocol follows a systematic workflow, from initial preparation of the crude mixture to the final analysis of the purified compound. Each stage is designed to maximize recovery and purity.

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Part A: Sample Preparation

Causality: The goal is to completely dissolve the crude mixture in a minimal volume of a strong solvent that is compatible with the HPLC mobile phase. Given the solubility profiles, a combination of DMSO and Methanol is effective. DMSO is a powerful solvent for both compounds, while methanol ensures miscibility with the aqueous mobile phase.

-

Accurately weigh approximately 100 mg of the crude Dipyridamole mixture.

-

Transfer the solid to a clean glass vial.

-

Add 1.0 mL of DMSO and vortex thoroughly for 1-2 minutes.

-